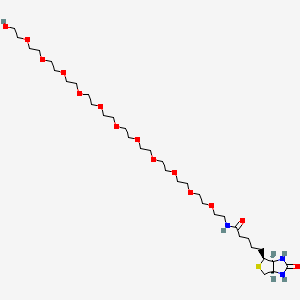

(+)-Biotin-PEG12-OH

Descripción general

Descripción

(+)-Biotin-PEG12-OH is a compound that combines biotin, a water-soluble vitamin, with polyethylene glycol (PEG) and a hydroxyl group. Biotin is known for its role in cellular metabolism and is often used in biochemical assays due to its strong affinity for avidin and streptavidin. The PEG12 spacer enhances the solubility and flexibility of the molecule, making it useful in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Biotin-PEG12-OH typically involves the following steps:

Activation of Biotin: Biotin is first activated using a coupling agent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

PEGylation: The activated biotin is then reacted with polyethylene glycol (PEG) that has a terminal amine group. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.

Hydroxylation: The PEGylated biotin is further reacted with a hydroxylating agent to introduce the hydroxyl group at the terminal end of the PEG chain.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Activation: Large quantities of biotin are activated using NHS in a controlled environment.

Continuous PEGylation: The activated biotin is continuously fed into a reactor containing PEG with a terminal amine group.

Purification: The product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Types of Reactions

(+)-Biotin-PEG12-OH undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form primary alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Primary alcohols.

Substitution: Halides or amines.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of (+)-Biotin-PEG12-OH is in the synthesis of biotin-labeled peptides. The Fmoc protection strategy allows for the selective incorporation of biotin into peptide sequences, which is essential for creating peptides used in diagnostics and therapeutic applications. The enhanced solubility from the PEG chain aids in the synthesis process, making it ideal for generating high-yield peptides .

Bioconjugation

Bioconjugation involves attaching biomolecules to other molecules to create conjugates with specific functionalities. This compound is utilized to label proteins, antibodies, and other biomolecules for various purposes:

- Drug Delivery : Bioconjugates can be designed for targeted delivery of therapeutic agents to specific cells or tissues, improving efficacy while minimizing side effects.

- Molecular Imaging : Biotinylated molecules can be conjugated to imaging probes, enhancing detection sensitivity in techniques such as fluorescence microscopy and PET imaging .

Affinity Purification

The strong interaction between biotin and avidin/streptavidin makes this compound an excellent choice for affinity purification techniques. Researchers can use this compound to purify proteins or other biomolecules from complex mixtures by exploiting this high-affinity binding .

Cell Surface Biotinylation

Cell surface biotinylation is a critical technique for studying membrane proteins and their functions. This compound can selectively label proteins on the cell surface without penetrating the cell membrane, allowing researchers to analyze receptor expression and localization effectively .

Case Study: Targeted Drug Delivery

In a study focusing on targeted drug delivery systems, researchers utilized this compound to create bioconjugates that selectively target cancer cells expressing specific receptors. The results demonstrated enhanced uptake of the drug-loaded nanoparticles in target cells compared to non-targeted controls, showcasing the potential of this compound in developing effective cancer therapies.

Case Study: Molecular Imaging Enhancement

Another study explored the application of this compound in molecular imaging by conjugating it with fluorescent dyes. The biotinylated probes showed significantly improved signal intensity in imaging assays, indicating that the PEG spacer facilitated better accessibility and binding to target proteins .

Summary Table of Applications

| Application | Description |

|---|---|

| Peptide Synthesis | Used for creating biotin-labeled peptides for diagnostics and therapeutics |

| Bioconjugation | Labels proteins/antibodies for targeted drug delivery and molecular imaging |

| Affinity Purification | Facilitates purification using avidin/streptavidin systems |

| Cell Surface Biotinylation | Allows selective labeling of membrane proteins for studying cellular mechanisms |

Mecanismo De Acción

The mechanism of action of (+)-Biotin-PEG12-OH involves its ability to bind strongly to avidin and streptavidin. This binding is highly specific and stable, making it useful in various biochemical assays. The PEG12 spacer provides flexibility and reduces steric hindrance, enhancing the binding efficiency. The hydroxyl group at the terminal end allows for further functionalization, enabling the compound to be used in a wide range of applications.

Comparación Con Compuestos Similares

Similar Compounds

Biotin-PEG4-OH: A shorter PEG spacer, resulting in less flexibility and solubility.

Biotin-PEG24-OH: A longer PEG spacer, providing more flexibility but potentially increasing steric hindrance.

Biotin-PEG12-NH2: Similar structure but with an amine group instead of a hydroxyl group, offering different reactivity.

Uniqueness

(+)-Biotin-PEG12-OH is unique due to its optimal PEG spacer length, which balances flexibility and solubility without causing significant steric hindrance. The hydroxyl group allows for versatile functionalization, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Actividad Biológica

(+)-Biotin-PEG12-OH is a biotin derivative with a polyethylene glycol (PEG) linker that enhances its solubility and biocompatibility. This compound plays a significant role in various biological applications, particularly in drug delivery systems and cellular targeting due to its ability to bind specifically to avidin and streptavidin. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

1. Overview of Biotin and Its Derivatives

Biotin, also known as vitamin B7, is a water-soluble vitamin that functions as a coenzyme for several carboxylases involved in fatty acid synthesis and amino acid metabolism. The addition of PEG to biotin enhances its pharmacological properties by improving solubility, stability, and bioavailability. The PEGylation of biotin allows for prolonged circulation time in biological systems, making it an attractive candidate for drug delivery applications.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with biotin receptors on cell surfaces. The compound facilitates cellular uptake through receptor-mediated endocytosis, enhancing the delivery of therapeutic agents conjugated with biotin.

Key Mechanisms:

- Receptor Binding: Biotin binds to specific receptors (e.g., SMVT - sodium-dependent multivitamin transporter) on the cell membrane, promoting internalization.

- Gene Regulation: Biotin influences gene expression through post-transcriptional modifications, including histone biotinylation, which can affect chromatin structure and gene accessibility .

3.1 Drug Delivery Systems

One of the most promising applications of this compound is in targeted drug delivery systems. Recent studies have demonstrated its efficacy in enhancing the specificity and efficacy of chemotherapeutic agents.

Case Study: Dual Folate/Biotin-Decorated Liposomes

A study developed liposomes decorated with both folate and biotin to deliver methylnaphthazarin (MNZ), an anti-cancer agent. This dual-targeting approach significantly increased cytotoxicity against HeLa cells (cervical cancer cells) that express high levels of folate and biotin receptors compared to non-targeted liposomes .

| Liposome Type | Average Size (nm) | Zeta Potential (mV) | Cytotoxicity (%) |

|---|---|---|---|

| LP-Blank | 133.47 ± 1.10 | 45 ± 2 | 20 |

| LP-MNZ | 121.93 ± 1.94 | 46 ± 2 | 50 |

| F/B-LP-MNZ | 110.93 ± 3.04 | 46 ± 2 | 85 |

3.2 Cellular Biology Studies

The role of this compound extends beyond drug delivery; it is also utilized in cellular biology studies to investigate protein expression and localization.

Application in Cell Surface Biotinylation

The compound is employed to label primary amines on the surface of cells without permeating the cell membrane, allowing researchers to study receptor distribution and dynamics effectively .

4. Biological Functions

Research indicates that biotin influences numerous biological processes:

- Gene Expression: Biotin affects the transcriptional regulation of over 2000 genes, impacting various cellular functions such as metabolism, proliferation, and apoptosis .

- Protein Modification: The biotinylation of proteins can alter their function and stability, making it a vital tool in protein engineering and therapeutic development.

5. Conclusion

This compound represents a versatile compound with significant biological activity due to its ability to enhance drug delivery systems and facilitate cellular studies. Its unique properties allow for targeted therapies that can improve treatment outcomes in various diseases, particularly cancer. Ongoing research continues to explore its full potential in biomedical applications.

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H65N3O14S/c38-6-8-42-10-12-44-14-16-46-18-20-48-22-24-50-26-28-51-27-25-49-23-21-47-19-17-45-15-13-43-11-9-41-7-5-35-32(39)4-2-1-3-31-33-30(29-52-31)36-34(40)37-33/h30-31,33,38H,1-29H2,(H,35,39)(H2,36,37,40)/t30-,31-,33-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVCBXPMBVCJNM-PHDGFQFKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H65N3O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.